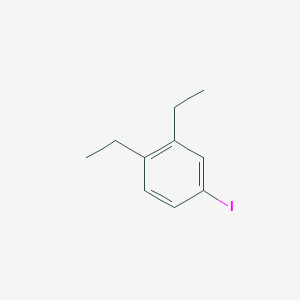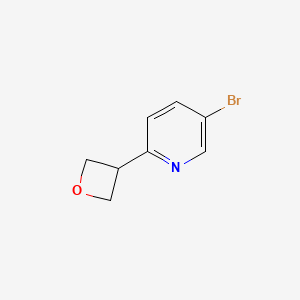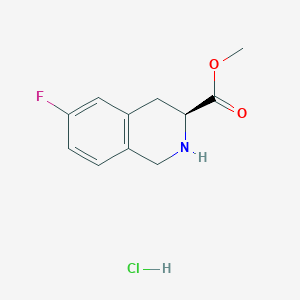
1,2-Diethyl-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethyl-4-iodobenzene: is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where two ethyl groups and one iodine atom are substituted at the 1, 2, and 4 positions, respectively. This compound is part of the broader class of aryl iodides, which are known for their reactivity and utility in various organic synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diethyl-4-iodobenzene can be synthesized through several methods, including:
Halogenation of Ethylbenzene Derivatives: One common method involves the halogenation of 1,2-diethylbenzene using iodine and a suitable oxidizing agent.
Diazotization of Aniline Derivatives: Another method involves the diazotization of 1,2-diethylaniline followed by treatment with potassium iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents under reflux conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1,2-diethyl-4-aminobenzene, 1,2-diethyl-4-cyanobenzene, etc.
Coupling Products: Various biaryl compounds and other complex organic structures.
Applications De Recherche Scientifique
1,2-Diethyl-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is employed in the preparation of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: Researchers use it to develop new drug candidates by modifying its structure to enhance biological activity.
Mécanisme D'action
The mechanism of action of 1,2-diethyl-4-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive in substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or other reactants .
Comparaison Avec Des Composés Similaires
Iodobenzene: A simpler aryl iodide with a single iodine atom on the benzene ring.
1,4-Diethylbenzene: A similar compound with two ethyl groups but without the iodine atom.
1,2-Diethyl-4-bromobenzene: A brominated analog with similar reactivity but different reactivity profiles due to the bromine atom.
Uniqueness: 1,2-Diethyl-4-iodobenzene is unique due to the presence of both ethyl groups and the iodine atom, which confer specific reactivity patterns. The iodine atom’s larger size and weaker bond with carbon make it more reactive in substitution and coupling reactions compared to its brominated or chlorinated counterparts .
Propriétés
Formule moléculaire |
C10H13I |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
1,2-diethyl-4-iodobenzene |
InChI |
InChI=1S/C10H13I/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
PPXBQWZGMGAFGX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)I)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)



![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)

![3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride](/img/structure/B15307964.png)





![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)
